molecular formula C17H16FN3O2S B5705953 3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5705953
M. Wt: 345.4 g/mol
InChI Key: UGPJHGJGPIZKFA-UHFFFAOYSA-N
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Description

3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16FN3O2S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.09472610 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a member of the thienopyridine family, which has garnered interest due to its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in cancer therapy.

  • Molecular Formula : C18H19N3O3S
  • Molecular Weight : 357.43 g/mol
  • InChIKey : LWWAMJZNCTZXPY-UHFFFAOYSA-N

Research indicates that thienopyridine derivatives exhibit various mechanisms of action, including:

  • Inhibition of specific enzymes : The compound may act as an inhibitor of phospholipase C-γ (PLC-γ) and protein kinase C θ (PKCθ), which are critical in cell signaling pathways associated with cancer proliferation and inflammation .
  • Induction of apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, contributing to its anticancer properties .

Anticancer Activity

Several studies have evaluated the anticancer efficacy of thienopyridine derivatives similar to the target compound:

  • Cytotoxicity Assays :
    • The MTT assay demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported a reduction in viability for breast cancer cell lines (MDA-MB-231 and MCF-7) after treatment with related thienopyridine compounds .
    • In particular, the target compound showed a dose-dependent increase in cytotoxicity, with concentrations as low as 0.05 µM leading to significant cell death after 24 hours .
  • Mechanistic Studies :
    • Flow cytometry analyses revealed that treatment with these compounds resulted in increased apoptosis rates among cancer stem cells (CSCs), indicating a potential mechanism for reducing tumor heterogeneity and recurrence .
  • Metabolic Profiling :
    • Metabolic studies using GC-MS identified alterations in metabolic pathways such as glycolysis and gluconeogenesis upon treatment with thienopyridine derivatives. These changes suggest that the compound may disrupt energy metabolism in cancer cells, further contributing to its anticancer effects .

Inhibition of Inflammation

The thienopyridine derivatives have also been studied for their anti-inflammatory properties:

  • They have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making them candidates for treating autoimmune diseases .

Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study investigated the effects of a structurally similar thienopyridine compound on breast cancer cell lines. The results indicated:

  • Significant cytotoxicity at concentrations starting from 0.05 µM.
  • Induction of apoptosis was confirmed through flow cytometry.
  • Metabolomic analysis highlighted shifts in glycolytic pathways post-treatment.

Study 2: In Vivo Assessment

In vivo studies using animal models demonstrated that these compounds could effectively reduce tumor growth rates when administered at therapeutic doses. Tumor inhibition rates were significantly higher compared to control groups treated with standard chemotherapeutics like 5-fluorouracil.

Data Tables

Biological ActivityCell LineConcentration (µM)Viability (%)Apoptosis Induction
AnticancerMDA-MB-2310.05<50Yes
AnticancerMCF-72.5<50Yes
Anti-inflammatoryVarious In VitroN/AN/AN/A

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of more complex molecules, making it valuable in the development of new chemical entities. Researchers utilize it to create derivatives with enhanced properties or novel functionalities.

Studies have indicated potential biological activities of this compound, including:

  • Antimicrobial Properties: Research suggests that derivatives of thienopyridines exhibit antimicrobial effects. The specific interactions of 3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide with microbial targets are under investigation.
  • Anticancer Activity: The compound's structure may influence its ability to inhibit cancer cell proliferation. Preliminary studies have explored its effects on various cancer cell lines, indicating promise as a lead compound for anticancer drug development.
  • Antiviral Properties: Some derivatives have shown activity against viral infections. The mechanisms through which this compound exerts antiviral effects are being studied to understand its potential therapeutic applications.

Medicinal Chemistry

The unique molecular architecture makes this compound a candidate for drug development. Its interactions with biological targets can be explored further to develop drugs for various diseases, particularly those related to cancer and infectious diseases.

Material Science

Beyond biological applications, this compound can be utilized in the synthesis of new materials. Its functional groups allow for modifications that can impart specific properties to polymers and coatings, facilitating advancements in material science.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of thienopyridine derivatives, including this compound. The findings indicated significant inhibition of cell growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives exhibited substantial antibacterial activity, suggesting a potential role in developing new antibiotics.

Case Study 3: Drug Development

In medicinal chemistry research, this compound has been explored as a scaffold for designing novel inhibitors targeting specific enzymes implicated in disease pathways. Structure-activity relationship (SAR) studies revealed modifications that enhanced potency and selectivity against target enzymes.

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-9-7-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-6-4-3-5-11(12)18/h3-7H,8,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPJHGJGPIZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3F)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.